molecular formula C14H18N4O5S2 B2440147 3-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole CAS No. 2034488-80-5

3-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B2440147
CAS RN: 2034488-80-5
M. Wt: 386.44
InChI Key: MRDLPMYVJSHHBM-UHFFFAOYSA-N
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Description

3-((1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H18N4O5S2 and its molecular weight is 386.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on triazole derivatives, including structures related to the compound , involves innovative synthetic approaches and understanding their reactivity. For instance, studies demonstrate the use of the Huisgen cycloaddition reaction to prepare disubstituted 1,2,3-triazoles, exploring their potential as inhibitors against caspase-3, indicating competitive inhibitory mechanisms (Yang Jiang & Trond Vidar Hansen, 2011). Another study highlights the rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles to produce α-amino ketones, showcasing a novel method for 1,2-aminohydroxylation of terminal alkynes (T. Miura et al., 2012).

Antimicrobial Activities

The antimicrobial potential of triazole derivatives has been explored, with studies synthesizing novel 1,2,4-triazole derivatives and evaluating their activities against various microorganisms. These compounds have shown promising results in inhibiting growth of bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (H. Bektaş et al., 2007).

Antifungal and Antitumor Activities

Research into the antifungal and antitumor activities of triazole derivatives, including the synthesis of estrogen-like imidazole and triazole derivatives, has shown varying degrees of effectiveness against Candida albicans and potential applications in cancer therapy (S. Massa et al., 1992).

Synthetic Applications

Triazoles serve as versatile intermediates in organic synthesis, enabling the construction of complex molecules. For example, the metal-free synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles demonstrates the utility of triazoles in generating new chemical entities and facilitating regioselective syntheses (J. Das et al., 2019).

Mechanistic Insights and Advances

Studies offer mechanistic insights and advances in triazole chemistry, such as the selective synthesis of azoloyl NH-1,2,3-triazoles and azolyl diazoketones, providing experimental and computational insights into the factors influencing the course of reactions (Yu. M. Shafran et al., 2022).

properties

IUPAC Name

3-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5S2/c1-10-6-11(4-5-13(10)23-3)25(21,22)18-7-12(8-18)24(19,20)14-16-15-9-17(14)2/h4-6,9,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDLPMYVJSHHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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